N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound features an adamantane core, which is a highly stable and rigid structure, and a substituted phenyl group, which can impart additional chemical properties.
Preparation Methods
The synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method is the direct radical functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes . Industrial production methods may utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring. Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in studying biological interactions and developing bioactive molecules.
Medicine: Adamantane derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, including catalysts and nanomaterials
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework, while the substituted phenyl group can interact with biological molecules through various pathways. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
1,3-dehydroadamantane: Known for its high reactivity and use in synthesizing functional adamantane derivatives.
1-(4-methyl-3-nitrophenyl)adamantane: Similar in structure but lacks the carboxamide group, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPPIHVWKUQOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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